rac-MF-094

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

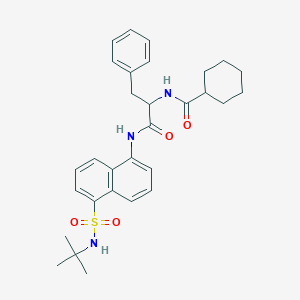

C30H37N3O4S |

|---|---|

Molecular Weight |

535.7 g/mol |

IUPAC Name |

N-[1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |

InChI |

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34) |

InChI Key |

DQXORJHBZHLLTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to rac-MF-094: A Potent and Selective USP30 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. With an IC50 of 120 nM, this compound has emerged as a critical tool for studying the physiological roles of USP30 and as a potential therapeutic agent in various disease contexts.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP30. USP30 is known to counteract the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy, the selective degradation of damaged mitochondria. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby accelerating mitophagy.[1]

Furthermore, recent studies have elucidated a role for this compound in modulating the inflammatory response. Specifically, it has been shown to inhibit the NLRP3 inflammasome by preventing the deubiquitination of NLRP3, a critical step in its activation.[2] This dual activity of enhancing mitophagy and suppressing inflammation positions this compound as a compound of significant interest for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound.

| Parameter | Value | Reference |

| Target | Ubiquitin-Specific Protease 30 (USP30) | [1] |

| IC50 | 120 nM | [1] |

| Chemical Formula | C30H37N3O4S | |

| CAS Number | 2241025-68-1 |

Signaling Pathways and Experimental Workflows

USP30-Mediated Regulation of Mitophagy and its Inhibition by this compound

Caption: this compound inhibits USP30, preventing the removal of ubiquitin chains from damaged mitochondria and thereby promoting mitophagy.

Inhibition of the NLRP3 Inflammasome by this compound

Caption: this compound inhibits USP30, leading to the ubiquitination and inactivation of NLRP3, thereby preventing inflammasome assembly and subsequent inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the viability of cells in culture.

Materials:

-

Target cells (e.g., HSF2 human skin fibroblasts)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3][4]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect the levels of specific proteins (e.g., USP30, NLRP3, Caspase-1 p20) in cell or tissue lysates following treatment with this compound.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells or tissues in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between two proteins (e.g., USP30 and NLRP3) in the presence or absence of this compound.

Materials:

-

Cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for the "bait" protein (e.g., anti-USP30)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-NLRP3).

In Vivo Diabetic Wound Healing Model

Objective: To evaluate the efficacy of this compound in promoting wound healing in a diabetic rat model.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer

-

This compound formulation for in vivo administration

-

Surgical tools for creating full-thickness wounds

-

Wound dressing materials

-

Calipers for wound measurement

Protocol:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg) dissolved in citrate buffer.[5] Monitor blood glucose levels to confirm diabetes.

-

After the establishment of diabetes (typically 2-4 weeks post-STZ injection), anesthetize the rats.

-

Create full-thickness excisional wounds on the dorsal side of the rats using a biopsy punch (e.g., 8 mm diameter).

-

Topically apply a specific dose of this compound (e.g., in a suitable vehicle) to the wound bed. The control group should receive the vehicle alone.

-

Cover the wounds with a sterile dressing.

-

Monitor wound closure by measuring the wound area at regular intervals (e.g., days 0, 3, 7, 14, and 21) using calipers.

-

At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) and molecular analysis (e.g., Western blot for inflammatory and healing markers).

Conclusion

This compound is a valuable research tool for elucidating the complex roles of USP30 in cellular homeostasis and disease. Its dual ability to enhance mitophagy and suppress inflammation makes it a promising candidate for further preclinical and clinical investigation. The protocols outlined in this guide provide a foundation for researchers to explore the multifaceted activities of this potent and selective USP30 inhibitor. As research progresses, the full therapeutic potential of this compound is likely to be realized across a spectrum of unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 5. Accelerated wound healing in a diabetic rat model using decellularized dermal matrix and human umbilical cord perivascular cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on rac-MF-094 as a USP30 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes its role in relevant signaling pathways.

Introduction to USP30 and this compound

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane and peroxisomes.[1][2] Its primary role is to counteract the ubiquitination of proteins on these organelles, thereby acting as a crucial negative regulator of processes like mitophagy, the selective autophagy of damaged mitochondria.[1][3][4] By removing ubiquitin chains, particularly those added by the E3 ligase Parkin, USP30 prevents the clearance of dysfunctional mitochondria.[3][5] This function places USP30 at a critical checkpoint in mitochondrial quality control. Dysregulation of USP30 activity has been implicated in neurodegenerative diseases, such as Parkinson's disease, as well as in cancer and metabolic disorders.[1][6]

This compound (also referred to as MF-094) has emerged as a potent, selective, and valuable small-molecule inhibitor of USP30.[7][8] Its ability to specifically inhibit USP30's deubiquitinase activity allows for the promotion of mitophagy and the study of downstream cellular events.[4][7] This makes this compound an essential chemical tool for investigating the physiological and pathological roles of USP30 and a potential starting point for therapeutic development.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of USP30. This inhibition prevents the removal of ubiquitin from USP30's mitochondrial substrates. The primary and most studied consequence of USP30 inhibition is the enhancement of Parkin-mediated mitophagy.[4][9]

Role in Mitophagy (PINK1/Parkin Pathway)

In response to mitochondrial damage (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM). PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin ubiquitinates numerous OMM proteins, creating a signal for the autophagosome to engulf and clear the damaged mitochondrion. USP30 counteracts this process by cleaving these ubiquitin chains.[1][3]

By inhibiting USP30, this compound ensures that the ubiquitin signals placed by Parkin are sustained, leading to more efficient and accelerated mitophagy.[7] A key substrate in this process is Mitofusin 2 (MFN2), a mitochondrial fusion protein whose ubiquitination is regulated by the interplay between Parkin and USP30.[4][9] Inhibition of USP30 by MF-094 promotes MFN2 ubiquitination, facilitating the segregation and clearance of damaged mitochondria.[4][9]

Figure 1: this compound enhances mitophagy by inhibiting USP30.

Regulation of Other Signaling Pathways

Beyond mitophagy, USP30 inhibition by this compound has been shown to impact other critical cellular pathways:

-

NLRP3 Inflammasome: USP30 can deubiquitinate and activate the NLRP3 inflammasome. Treatment with MF-094 has been demonstrated to inhibit this activation, thereby reducing inflammation in models of diabetic wound healing.[8]

-

c-Myc Stability: In oral squamous cell carcinoma, USP30 was found to deubiquitinate and stabilize the oncoprotein c-Myc. MF-094 treatment, particularly when delivered via nanoparticles, decreased c-Myc expression and inhibited cancer cell viability.[10]

-

AKT/mTOR Signaling: USP30 activity helps sustain AKT/mTOR signaling. Consequently, its inhibition can lead to the downregulation of this pathway, which promotes apoptosis and may be a therapeutic strategy in certain cancers.[3]

Quantitative Data Presentation

The potency and selectivity of this compound and other relevant USP30 inhibitors are summarized below.

| Compound | Target | Assay Type | IC50 Value | Reference |

| MF-094 | USP30 | Biochemical Assay | 120 nM | [7] |

| USP30Inh-1 | USP30 | Ub-Rho110 Cleavage | ~2 nM | [11] |

| USP30-I-1 | USP30 | HA-Ub-PA Binding | 94 nM | [12] |

| MTX115325 | USP30 | Fluorescence Polarization | 12 nM | [13] |

Table 1: In vitro potency of selected USP30 inhibitors.

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| Neurons (in vitro) | MF-094 (180 nM) | Inhibition of USP30 | ~85% reduction vs. SAH model | [9] |

| Neurons (in vitro) | MF-094 (180 nM) | Reduction of MFN2 | ~67% reduction vs. SAH model | [9] |

| HSC4 Cells | MF-094@NPs | Decreased c-Myc expression | Significant decrease vs. MF-094 alone | [10] |

Table 2: Cellular effects of MF-094 treatment.

Experimental Protocols

This compound is utilized in a variety of biochemical and cell-based assays to probe USP30 function. Below are detailed methodologies for key experiments.

In Vitro USP30 Inhibition Assay (Fluorogenic)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic ubiquitin substrate by recombinant USP30.

-

Principle: Recombinant human USP30 cleaves a substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110), releasing the fluorophore and causing an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

-

Reagents:

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Dispense the compound dilutions into the 384-well plate using an acoustic liquid handler for precision.

-

Add recombinant USP30 enzyme to each well and pre-incubate with the compound for 30 minutes at room temperature to allow for binding.[12]

-

Initiate the reaction by adding the Ub-Rho110 substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths appropriate for Rhodamine 110).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

Figure 2: Workflow for a typical in vitro USP30 inhibition assay.

Western Blot for Mitophagy-Related Proteins

This protocol is used to assess changes in the levels of key proteins like USP30 and MFN2 following treatment with this compound in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate, allowing for the relative quantification of protein expression.

-

Procedure:

-

Cell Treatment: Culture cells (e.g., primary neurons, SH-SY5Y) and treat with vehicle (DMSO) or this compound at the desired concentration (e.g., 180 nM) for a specified time (e.g., 24 hours).[6] Induce mitochondrial damage if required (e.g., with CCCP or Antimycin/Oligomycin).

-

Lysis: Harvest cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[10]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., anti-USP30, anti-MFN2, anti-Actin as a loading control) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

In Vivo Administration in a Mouse Model

This protocol describes the administration of MF-094 in a mouse model of subarachnoid hemorrhage (SAH).

-

Principle: To assess the neuroprotective effects of USP30 inhibition in vivo, MF-094 is delivered directly to the brain via stereotactic injection.

-

Procedure:

-

Drug Preparation: Dissolve MF-094 in 5% DMSO and then dilute to the final concentration with sterile saline.[4]

-

Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane).

-

Stereotactic Surgery: Secure the animal in a stereotactic apparatus. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using bregma as a reference point, drill a small burr hole at the coordinates for the lateral ventricle (e.g., 0.6 mm posterior, 1.5 mm lateral).[4]

-

Injection: Slowly inject the prepared MF-094 solution into the lateral ventricle using a Hamilton syringe at a controlled rate (e.g., over several minutes). The typical injection depth is around 1.7 mm.[4]

-

Post-Operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Behavioral and Histological Analysis: At the desired time points post-SAH induction and treatment, perform neurological scoring, and sacrifice the animals for brain tissue analysis (e.g., Western blot, immunohistochemistry, measurement of brain water content).[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]

- 10. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

rac-MF-094: A Potent Inducer of Mitophagy for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the identification and characterization of small molecules that can modulate mitophagy are of significant therapeutic interest. This technical guide focuses on rac-MF-094, a selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Peptidase 30 (USP30). By inhibiting USP30, this compound promotes the clearance of damaged mitochondria via the PINK1/Parkin signaling pathway, highlighting its potential as a pharmacological tool to enhance mitochondrial quality control. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its effects on mitophagy induction.

Introduction to this compound and Mitophagy Induction

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. To maintain a healthy mitochondrial network, cells employ a sophisticated quality control system that includes mitochondrial dynamics (fission and fusion) and the removal of damaged mitochondria through mitophagy. The PINK1/Parkin pathway is a key signaling cascade that governs stress-induced mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and recruits the E3 ubiquitin ligase Parkin from the cytosol. Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for recognition and engulfment by the autophagic machinery.

The ubiquitination status of OMM proteins is tightly regulated by the opposing activities of ubiquitin ligases and deubiquitinating enzymes (DUBs). USP30, a DUB localized to the OMM, counteracts Parkin-mediated ubiquitination, thereby acting as a negative regulator of mitophagy.[1]

This compound has been identified as a potent and selective inhibitor of USP30. By blocking the activity of USP30, this compound tips the balance towards increased ubiquitination of OMM proteins, thereby promoting the clearance of dysfunctional mitochondria.[2] This targeted mode of action makes this compound a valuable tool for studying the intricacies of mitophagy and a promising candidate for therapeutic interventions aimed at restoring mitochondrial homeostasis.

Mechanism of Action: The USP30-Parkin-MFN2 Axis

The primary mechanism by which this compound induces mitophagy is through the inhibition of USP30, which leads to the enhanced ubiquitination of Parkin substrates on the OMM. One of the key substrates in this pathway is Mitofusin 2 (MFN2), a protein involved in mitochondrial fusion and tethering to the endoplasmic reticulum.[3]

Under normal conditions, USP30 removes ubiquitin chains from MFN2, preventing its recognition by the autophagic machinery. However, upon inhibition of USP30 by this compound, Parkin-mediated ubiquitination of MFN2 is sustained, leading to the recruitment of autophagy receptors and the subsequent engulfment of the damaged mitochondrion by an autophagosome.[2] This process ultimately results in the degradation of the mitochondrion upon fusion of the autophagosome with a lysosome.

The signaling pathway can be summarized as follows:

-

Mitochondrial Damage: Cellular stress leads to the depolarization of the mitochondrial membrane.

-

PINK1 Accumulation: PINK1 is stabilized on the OMM of the damaged mitochondrion.

-

Parkin Recruitment and Activation: PINK1 recruits and activates Parkin.

-

MFN2 Ubiquitination: Activated Parkin ubiquitinates MFN2 and other OMM proteins.

-

USP30 Inhibition by this compound: this compound blocks the deubiquitinating activity of USP30.

-

Enhanced MFN2 Ubiquitination: The ubiquitinated state of MFN2 is prolonged.

-

Mitophagy Induction: The ubiquitinated mitochondrion is recognized and cleared by the autophagy machinery.

Below is a diagram illustrating this signaling pathway:

Caption: Signaling pathway of this compound-induced mitophagy.

Quantitative Data on this compound-Induced Mitophagy

While several studies have qualitatively described the pro-mitophagic effects of this compound, detailed quantitative data remains limited in publicly available literature. The following tables summarize the types of quantitative data that are crucial for evaluating the efficacy of this compound and should be generated in future studies.

Table 1: Effect of this compound on MFN2 Ubiquitination

| Treatment Group | This compound Conc. | Time (h) | Fold Change in Ubiquitinated MFN2 (vs. Vehicle) |

| Vehicle Control | - | 24 | 1.0 |

| This compound | 1 µM | 24 | Data Not Available |

| This compound | 5 µM | 24 | Data Not Available |

| This compound | 10 µM | 24 | Data Not Available |

Table 2: Quantification of Mitophagy Induction using mito-Keima Assay

| Treatment Group | This compound Conc. | Time (h) | Percentage of Cells with High Mitophagy (%) |

| Vehicle Control | - | 24 | Data Not Available |

| This compound | 1 µM | 24 | Data Not Available |

| This compound | 5 µM | 24 | Data Not Available |

| This compound | 10 µM | 24 | Data Not Available |

Table 3: Reduction in Mitochondrial Mass Following this compound Treatment

| Treatment Group | This compound Conc. | Time (h) | Mitochondrial Mass (Arbitrary Units) |

| Vehicle Control | - | 48 | Data Not Available |

| This compound | 1 µM | 48 | Data Not Available |

| This compound | 5 µM | 48 | Data Not Available |

| This compound | 10 µM | 48 | Data Not Available |

Note: The tables above are templates for presenting quantitative data. Specific values are not yet available in the cited literature and represent areas for future investigation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on mitophagy.

Western Blotting for MFN2 Ubiquitination

This protocol is designed to detect the ubiquitination of MFN2 in response to this compound treatment.

Materials:

-

Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and 5 mM N-ethylmaleimide (NEM) to inhibit DUBs)

-

Protein concentration assay kit (e.g., BCA assay)

-

Primary antibodies: anti-MFN2, anti-Ubiquitin (e.g., P4D1 or FK2 clones)

-

Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration. To induce mitochondrial damage and enhance Parkin-mediated ubiquitination, co-treatment with a mitochondrial uncoupler like CCCP (10 µM for 4-6 hours) is recommended.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Immunoprecipitation (Optional but Recommended):

-

Incubate 500-1000 µg of protein lysate with an anti-MFN2 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates or immunoprecipitates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (anti-Ubiquitin) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal loading of MFN2, the membrane can be stripped and re-probed with an anti-MFN2 antibody.

-

Caption: Workflow for MFN2 ubiquitination analysis.

Mito-Keima Mitophagy Assay

The mito-Keima assay is a robust method for quantifying mitophagy based on the pH-dependent fluorescence of the Keima protein targeted to the mitochondrial matrix.

Materials:

-

Cells stably expressing mito-Keima (a fusion of the Keima fluorescent protein with a mitochondrial targeting sequence)

-

This compound

-

Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A)

-

Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters

-

Fluorescence microscope with dual-excitation capabilities

Procedure:

-

Cell Treatment: Plate mito-Keima expressing cells and treat with this compound and a mitochondrial damaging agent.

-

Sample Preparation for Flow Cytometry:

-

Harvest cells by trypsinization.

-

Resuspend cells in FACS buffer (PBS with 2% FBS).

-

-

Flow Cytometry Analysis:

-

Excite the cells with both the 405 nm and 561 nm lasers.

-

Collect emission at ~620 nm for both excitation wavelengths.

-

Gate on the live, single-cell population.

-

The ratio of the signal from the 561 nm excitation (acidic pH in lysosome) to the 405 nm excitation (neutral pH in mitochondria) is used to quantify mitophagy. An increase in this ratio indicates an increase in mitophagy.

-

-

Fluorescence Microscopy Analysis:

-

Image live cells using a confocal microscope.

-

Acquire images using sequential excitation at ~440 nm and ~560 nm, with emission collected at >600 nm.

-

Mitophagic structures will appear as red puncta (high 560/440 ratio), while healthy mitochondria will appear green.

-

Quantify the area of red puncta relative to the total mitochondrial area.

-

Caption: Workflow for the mito-Keima mitophagy assay.

Immunofluorescence for Mitophagy Visualization

Immunofluorescence allows for the visualization of the colocalization of mitochondria with autophagosomes or lysosomes.

Materials:

-

Cells grown on coverslips

-

This compound

-

Mitochondrial damaging agent (e.g., CCCP)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-TOM20 (mitochondria), anti-LC3 (autophagosomes), anti-LAMP1 (lysosomes)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells as described above, then fix with 4% paraformaldehyde.

-

Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding.

-

Antibody Incubation:

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

-

Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on slides.

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the colocalization between the mitochondrial marker (TOM20) and the autophagosome (LC3) or lysosome (LAMP1) marker. An increase in colocalization indicates an increase in mitophagy.

-

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying the role of USP30 in mitophagy and a potential starting point for the development of therapeutics targeting mitochondrial dysfunction. Its ability to enhance the clearance of damaged mitochondria through a well-defined mechanism makes it a powerful tool for researchers in both basic science and drug discovery.

Future research should focus on generating robust quantitative data on the efficacy and potency of this compound in various cellular and animal models of diseases associated with mitochondrial dysfunction. Elucidating the full spectrum of its off-target effects and optimizing its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for advancing our understanding of this compound and its potential to ameliorate diseases driven by impaired mitochondrial quality control.

References

- 1. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy | eLife [elifesciences.org]

rac-MF-094: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is mitochondrial dysfunction. Mitophagy, the selective autophagic clearance of damaged mitochondria, is a crucial quality control mechanism to maintain mitochondrial homeostasis. The deubiquitinase USP30 has emerged as a key negative regulator of this process, making it a promising therapeutic target for neuroprotection in PD.[1][2] This technical guide focuses on rac-MF-094, a racemic mixture containing the potent and selective USP30 inhibitor MF-094, and its relevance in the context of Parkinson's disease research.

Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement

The core therapeutic hypothesis for USP30 inhibition in Parkinson's disease revolves around the enhancement of mitophagy. In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the dysfunctional mitochondrion for clearance by the autophagic machinery. USP30, a deubiquitinating enzyme localized to the mitochondrial outer membrane, counteracts this process by removing ubiquitin chains from mitochondrial substrates.

By inhibiting USP30, compounds like MF-094 prevent the removal of these "eat-me" signals, thereby promoting the clearance of damaged mitochondria.[2] This is anticipated to lead to a healthier mitochondrial pool within neurons, ultimately protecting them from degeneration. While in vivo activity for MF-094 in Parkinson's models has not been reported in the reviewed literature, its mechanism of action is strongly supported by studies on other USP30 inhibitors and USP30 knockout models.[3]

Quantitative Data

The following tables summarize the available quantitative data for the active enantiomer, MF-094.

Table 1: In Vitro Potency and Selectivity of MF-094

| Parameter | Value | Description | Source |

| IC50 | 120 nM | Half-maximal inhibitory concentration against human USP30 in a biochemical assay. | [1] |

| Selectivity | <30% inhibition | Activity against a panel of 22 other deubiquitinating enzymes (USPs) at a concentration of 10 µM. | [1] |

Table 2: Effects of USP30 Inhibition in Preclinical Models

| Model System | Treatment | Key Finding | Quantitative Data | Source |

| C2C12 Myotubes | MF-094 | Increased mitophagy | mtDNA levels were measured, but specific quantitative data is not provided in the abstract. | [4] |

| Human Skin Fibroblasts (HSF2) | MF-094 | Restored viability and migration in AGE-treated cells | Specific quantitative data on viability and migration rates are not detailed in the abstract. | [5] |

| AAV-A53T-SNCA Mouse Model of PD | USP30 Knockout | Attenuated dopaminergic neuronal loss | 47.35 ± 4.614% neuronal loss in wild-type vs. 29.47 ± 6.412% in a reporter line and 66.15 ± 3.135% in the reporter line with USP30 knockout (indicating protection in the knockout). | [3] |

| AAV-A53T-SNCA Mouse Model of PD | USP30 Knockout | Preserved striatal dopaminergic fibers | 36.28 ± 5.539% decrease in TH+ fiber density in wild-type vs. 84.05 ± 5.277% preservation in USP30 knockout mice. | [3] |

Signaling Pathways

USP30 in the PINK1/Parkin Mitophagy Pathway

The following diagram illustrates the central role of USP30 in regulating mitophagy and the mechanism of action for its inhibitors.

Caption: Role of USP30 in mitophagy and its inhibition by this compound.

Experimental Workflow: In-Cell Target Engagement

This diagram outlines a typical workflow to confirm that a USP30 inhibitor is engaging its target within a cellular context.

Caption: Workflow for USP30 in-cell target engagement assay.

Experimental Protocols

Biochemical USP30 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from methodologies used to characterize USP30 inhibitors.

-

Reagents and Materials:

-

Recombinant human USP30 enzyme

-

Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys TAMRA)

-

Assay Buffer: 40 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT

-

This compound stock solution in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the microplate wells.

-

Add the USP30 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescent ubiquitin substrate.

-

Monitor the change in fluorescence polarization over time using a suitable plate reader.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Formulation and Administration

The following are example protocols for preparing MF-094 for administration in animal models, which could be adapted for this compound.

Suspension for Oral/Intraperitoneal Injection: [1]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. The resulting concentration would be 2.08 mg/mL.

Solution for Oral/Intraperitoneal Injection: [1]

-

Prepare a stock solution of this compound in DMSO (e.g., 50.0 mg/mL).

-

For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix until a clear solution is formed. The resulting concentration would be ≥ 5 mg/mL.

Cell-Based Mitophagy Assay (mito-Keima)

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondria to measure mitophagy.

-

Cell Line:

-

A neuronal cell line (e.g., SH-SY5Y) stably expressing the mito-Keima reporter.

-

-

Procedure:

-

Plate mito-Keima expressing cells in a suitable format for imaging (e.g., 96-well plate).

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).

-

Optional: Induce mitochondrial damage with agents like CCCP or a combination of Antimycin A/Oligomycin A to stimulate a robust mitophagy response.

-

Image cells using a high-content imaging system with two excitation wavelengths (e.g., 440 nm for neutral pH mitochondria and 561 nm for acidic pH mitochondria within lysosomes).

-

Quantify mitophagy by calculating the ratio of the 561 nm signal to the 440 nm signal. An increase in this ratio indicates an increase in mitophagy.

-

Conclusion

This compound, as a USP30 inhibitor, represents a promising tool for investigating the role of mitophagy in Parkinson's disease. Its active component, MF-094, demonstrates high potency and selectivity for USP30 in biochemical assays. While in vivo data for this compound in Parkinson's disease models is currently lacking in the public domain, the strong genetic and preclinical evidence supporting USP30 as a therapeutic target warrants further investigation of this and similar molecules. The protocols and data presented in this guide provide a framework for researchers to explore the potential of this compound in the development of novel, disease-modifying therapies for Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of rac-MF-094 in Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of target proteins, thereby modulating critical cellular pathways, including mitophagy and inflammasome activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on protein ubiquitination, and detailed protocols for key experimental procedures to study its effects.

Introduction to this compound and USP30

Ubiquitination is a reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. The dynamic nature of ubiquitination is maintained by the interplay between ubiquitin ligases (E3s) and deubiquitinating enzymes (DUBs). USP30 is a prominent DUB that removes ubiquitin chains from substrate proteins, acting as a negative regulator of several signaling pathways.

This compound has emerged as a crucial tool for studying the physiological functions of USP30 and as a potential therapeutic agent in diseases associated with mitochondrial dysfunction and inflammation. Its high selectivity and potency make it an ideal probe for dissecting the intricacies of USP30-mediated deubiquitination.

Mechanism of Action of this compound

This compound functions by directly inhibiting the catalytic activity of USP30. This inhibition prevents the removal of ubiquitin moieties from USP30 target proteins, leading to their accumulation in a ubiquitinated state. This enhanced ubiquitination serves as a signal for downstream cellular events. Two well-characterized pathways significantly influenced by this compound are the PINK1/Parkin-mediated mitophagy pathway and the NLRP3 inflammasome activation pathway.

Modulation of PINK1/Parkin-Mediated Mitophagy

Mitophagy is a selective form of autophagy responsible for the clearance of damaged or superfluous mitochondria, a process crucial for cellular homeostasis. The PINK1 kinase and Parkin E3 ubiquitin ligase are key players in this pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates various outer mitochondrial membrane proteins, such as Mitofusin 2 (MFN2). This ubiquitination marks the damaged mitochondria for engulfment by autophagosomes.

USP30 counteracts this process by deubiquitinating Parkin's substrates. By inhibiting USP30, this compound promotes the ubiquitination of proteins like MFN2, thereby accelerating the removal of damaged mitochondria.[1][2][3][4][5]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to an inflammatory response. USP30 has been shown to deubiquitinate and activate NLRP3, a key component of the inflammasome.[6][7]

This compound, by inhibiting USP30, prevents the deubiquitination of NLRP3, thereby suppressing its activation and the subsequent inflammatory cascade.[6][7] This mechanism of action positions this compound as a potential therapeutic for inflammatory disorders.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 | 120 nM | In vitro USP30 inhibition assay | [8] |

| In Vitro Concentration | 180 nM | Cultured neurons (for neuroprotection) | [2][4] |

| In Vivo Dosage | 5 mg/kg | Mouse model of subarachnoid hemorrhage | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its study.

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound.

Caption: NLRP3 inflammasome activation pathway and the inhibitory effect of this compound.

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in protein ubiquitination.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

This protocol is designed to verify the interaction between USP30 and its substrates, such as NLRP3.

Materials:

-

Cells expressing endogenous or overexpressed tagged proteins of interest.

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

-

Primary antibodies for immunoprecipitation (e.g., anti-USP30 or anti-NLRP3).

-

Protein A/G magnetic beads.

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for Western blot analysis.

-

In Vitro Ubiquitination Assay

This assay is used to determine if a protein of interest is a direct substrate for ubiquitination and how this is affected by USP30 and this compound.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (if known).

-

Recombinant ubiquitin.

-

Recombinant substrate protein (e.g., NLRP3 or MFN2).

-

Recombinant USP30.

-

This compound.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

-

2x Laemmli sample buffer.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, ubiquitin, and substrate protein in the ubiquitination reaction buffer.

-

For deubiquitination assays, add recombinant USP30.

-

To test the effect of the inhibitor, pre-incubate USP30 with this compound before adding it to the reaction mixture.

-

-

Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Termination:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein and/or ubiquitin. An increase in higher molecular weight species of the substrate indicates ubiquitination.

-

Western Blot for Detecting Ubiquitinated Proteins

This protocol is used to visualize the ubiquitination status of a target protein from cell lysates.

Materials:

-

Cell lysates prepared in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

-

Primary antibodies against the protein of interest and ubiquitin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Sample Preparation:

-

Lyse cells in denaturing lysis buffer and boil immediately to inactivate DUBs.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. A ladder of high molecular weight bands above the unmodified protein indicates polyubiquitination.

-

Mitophagy Assay using Fluorescence Microscopy

This assay is used to visualize and quantify the process of mitophagy in cells treated with this compound.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips.

-

Mitochondrial-targeted fluorescent reporter (e.g., mt-Keima or co-staining with MitoTracker and LysoTracker).

-

Mitochondrial damaging agent (e.g., CCCP or Oligomycin/Antimycin A).

-

This compound.

-

Fluorescence or confocal microscope.

Procedure:

-

Cell Treatment:

-

Treat cells with the mitochondrial damaging agent to induce mitophagy.

-

Co-treat with this compound or a vehicle control.

-

-

Staining (if not using a stable reporter):

-

Incubate cells with MitoTracker and LysoTracker according to the manufacturer's instructions.

-

-

Imaging:

-

Acquire images using a fluorescence or confocal microscope.

-

For mt-Keima, which exhibits a pH-dependent spectral shift, acquire images at both neutral and acidic pH excitation wavelengths. The ratio of the two signals indicates the extent of mitophagy.

-

For co-staining, quantify the colocalization of the mitochondrial and lysosomal signals.

-

-

Analysis:

-

Quantify the number of mitophagic events (e.g., red puncta for mt-Keima in lysosomes, or colocalized puncta for co-staining) per cell.

-

Drug Development and Therapeutic Potential

The role of USP30 in various diseases, including Parkinson's disease, diabetic complications, and certain cancers, makes it an attractive target for drug development.[5][7][9] this compound and other selective USP30 inhibitors are valuable tools for preclinical studies to validate the therapeutic potential of targeting this deubiquitinase. Further research into the pharmacokinetics and pharmacodynamics of these compounds is warranted to advance them towards clinical applications.

Conclusion

This compound is a powerful chemical probe for elucidating the role of USP30 in cellular protein ubiquitination. Its ability to enhance mitophagy and suppress inflammasome activation underscores the therapeutic potential of USP30 inhibition. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to further explore the biology of USP30 in health and disease.

References

- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 3. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]

- 4. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 9. youtube.com [youtube.com]

Unveiling the Role of Deubiquitinating Enzymes: A Technical Guide to rac-MF-094

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of rac-MF-094, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 30 (USP30). This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to facilitate the use of this compound as a critical tool in the study of DUBs and their role in cellular processes and disease.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a valuable chemical probe for elucidating the function of USP30. As a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane, USP30 plays a crucial role in regulating cellular processes such as mitophagy and inflammasome activation by counteracting the ubiquitination of mitochondrial proteins. By selectively inhibiting USP30, this compound allows for the precise investigation of these pathways and holds therapeutic potential in various disease models.

Mechanism of Action

This compound is a potent and selective inhibitor of USP30 with a reported IC50 of 120 nM. Its mechanism of action involves the covalent modification of the active site cysteine of USP30, leading to its irreversible inhibition. This inhibition enhances the ubiquitination of USP30 substrates, thereby promoting downstream cellular events that are normally suppressed by USP30 activity.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of a chemical probe is paramount for accurate biological interpretation. This compound has demonstrated high selectivity for USP30 over other deubiquitinating enzymes.

| Enzyme | Inhibition at 10 µM | IC50 | Reference |

| USP30 | >70% | 120 nM | |

| Panel of 22 other USPs | <30% | N/A |

Table 1: Selectivity Profile of this compound. This table summarizes the inhibitory activity of this compound against USP30 and a panel of other ubiquitin-specific proteases, highlighting its selectivity.

Key Signaling Pathways Involving USP30

USP30 has been identified as a key negative regulator in two critical cellular signaling pathways: PINK1/Parkin-mediated mitophagy and NLRP3 inflammasome activation.

PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation via autophagy (mitophagy). USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria. Inhibition of USP30 by this compound is expected to enhance mitophagy.

The Discovery and Synthesis of rac-MF-094: A Technical Guide to a Novel USP30 Inhibitor

Introduction:

rac-MF-094 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. Its discovery has opened new avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction, such as diabetic wound healing and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of a Phenylalanine-Derived USP30 Inhibitor

The journey to identify this compound began with a high-throughput screening campaign that identified a racemic phenylalanine derivative, designated as compound 1, as a modest inhibitor of USP30. This initial hit served as the foundational scaffold for an extensive structure-activity relationship (SAR) study. Through systematic chemical modifications of compound 1, researchers aimed to enhance potency and selectivity, ultimately leading to the discovery of this compound (compound 31) as a highly potent and selective inhibitor of USP30.

Synthesis of this compound

While a detailed, step-by-step synthetic protocol for this compound has not been explicitly published in a dedicated medicinal chemistry journal, the synthesis can be inferred from the general schemes provided in patents covering this class of compounds (WO 2016/156816 and WO 2017/103614) and the known chemistry of phenylalanine derivatives. The proposed synthetic route involves the coupling of a protected phenylalanine core with a suitable aromatic or heteroaromatic moiety, followed by deprotection and functional group manipulations to yield the final product.

Logical Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of USP30 with an IC50 of 120 nM.[1] It exhibits high selectivity, showing less than 30% inhibition against a panel of 22 other ubiquitin-specific proteases at a concentration of 10 µM. The primary mechanism of action of this compound involves the inhibition of USP30's deubiquitinating activity, which leads to an increase in protein ubiquitination on the mitochondrial surface. This, in turn, accelerates the process of mitophagy, the selective removal of damaged mitochondria.

Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome.[1] Mechanistically, USP30 can deubiquitinate and activate the NLRP3 inflammasome; by inhibiting USP30, this compound prevents this activation, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1]

Signaling Pathway of USP30 Inhibition by this compound:

Caption: this compound inhibits USP30, promoting mitophagy and suppressing NLRP3 inflammasome activation.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in-vitro and in-vivo models. The following tables summarize the key quantitative data.

Table 1: In-vitro Activity of this compound

| Assay Type | Cell Line | Treatment | Endpoint | Result |

| USP30 Inhibition | - | This compound | IC50 | 120 nM |

| USP Selectivity | - | This compound (10 µM) | % Inhibition (22 USPs) | < 30% |

| Cell Viability | HSF2 | AGEs | % Viability | Decreased |

| Cell Viability | HSF2 | AGEs + this compound | % Viability | Restored |

| Cell Migration | HSF2 | AGEs | % Migration | Decreased |

| Cell Migration | HSF2 | AGEs + this compound | % Migration | Restored |

| ELISA | HSF2 | AGEs | Col I, Col III | Decreased |

| ELISA | HSF2 | AGEs + this compound | Col I, Col III | Increased |

| ELISA | HSF2 | AGEs | MMP-2, MMP-9 | Increased |

| ELISA | HSF2 | AGEs + this compound | MMP-2, MMP-9 | Decreased |

| ELISA | HSF2 | AGEs | IL-1β, IL-18 | Increased |

| ELISA | HSF2 | AGEs + this compound | IL-1β, IL-18 | Decreased |

Table 2: In-vivo Activity of this compound in a Diabetic Rat Model

| Parameter | Treatment Group | Day 3 | Day 7 | Day 14 |

| Wound Closure Rate (%) | Control (Diabetic) | ~10% | ~25% | ~50% |

| Wound Closure Rate (%) | This compound | ~20% | ~50% | ~85% |

| NLRP3 Protein Expression | Control (Diabetic) | High | High | High |

| NLRP3 Protein Expression | This compound | Reduced | Significantly Reduced | Significantly Reduced |

| Caspase-1 p20 Expression | Control (Diabetic) | High | High | High |

| Caspase-1 p20 Expression | This compound | Reduced | Significantly Reduced | Significantly Reduced |

Experimental Protocols

In-vitro Evaluation in Human Skin Fibroblasts (HSF2)

Experimental Workflow for In-vitro Studies:

Caption: Workflow for in-vitro evaluation of this compound in HSF2 cells.

-

Cell Culture: Human skin fibroblasts (HSF2) are cultured in standard growth medium.

-

Treatment: Cells are divided into three groups: a control group, a group treated with advanced glycation end products (AGEs) to mimic diabetic conditions, and a group treated with both AGEs and this compound.

-

Cell Viability Assay (CCK-8): Cell viability is assessed using a CCK-8 kit according to the manufacturer's instructions.

-

Cell Migration Assay (Scratch Assay): A scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time.

-

ELISA: The levels of secreted proteins and cytokines (Col I, Col III, MMP-2, MMP-9, IL-1β, IL-18) in the cell culture supernatant are quantified by ELISA.

-

Western Blot: The expression levels of key proteins (USP30, NLRP3, Caspase-1 p20) in cell lysates are determined by Western blotting.

In-vivo Evaluation in a Diabetic Rat Model

Experimental Workflow for In-vivo Studies:

Caption: Workflow for in-vivo evaluation of this compound in a diabetic rat model.

-

Induction of Diabetes: Diabetes is induced in rats via an intraperitoneal injection of streptozotocin (STZ).

-

Wound Creation: A full-thickness excisional wound is created on the dorsum of each rat.

-

Treatment: The rats are divided into a control group receiving a vehicle and a treatment group receiving this compound.

-

Wound Healing Assessment: The wound area is measured at regular intervals (e.g., days 3, 7, and 14) to determine the rate of wound closure.

-

Tissue Analysis: At the end of the study, wound tissue is collected for histological analysis and Western blotting to determine the expression levels of NLRP3 and caspase-1 p20.

Conclusion

This compound is a promising new therapeutic agent with a well-defined mechanism of action targeting USP30. Its ability to promote mitophagy and inhibit the NLRP3 inflammasome makes it a compelling candidate for the treatment of diseases characterized by mitochondrial dysfunction and inflammation, particularly in the context of diabetic complications. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this and related molecules.

References

Methodological & Application

Application Notes and Protocols for rac-MF-094 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

rac-MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound leads to an increase in protein ubiquitination, thereby promoting the selective removal of damaged mitochondria through a process known as mitophagy.[1][3] This mechanism of action makes this compound a valuable tool for investigating cellular quality control pathways and a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders.[2][4][5] Additionally, this compound has been shown to accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.

This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, protein expression, and key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 120 nM | Recombinant human USP30 | [1] |

| IC50 | 15-30 nM | USP30-mediated cleavage of Ub-Rho110 | [2] |

| Effective Concentration | 0.2 - 2 µM | Oral Squamous Cell Carcinoma (OSCC) cells (HSC4) | [4] |

| Effective Concentration | 180 nM | Primary neurons (in vitro SAH model) | [6] |

Table 2: Experimental Conditions for Cellular Assays

| Assay | Cell Seeding Density | Treatment Duration | This compound Concentration | Reference |

| Cell Viability (CCK-8) | 3 x 10³ cells/well (96-well plate) | 12, 24, 48 hours | 0.2 - 2 µM | [4] |

| Cell Viability (CCK-8) | Not specified | 0, 6, 12, 24, 48, 72 hours | 180 nM | [6] |

| Western Blotting | Not specified | 24 hours | Not specified | [4] |

| qRT-PCR | Not specified | Not specified | Not specified | [4] |

| Mitophagy Induction | Not specified | 2 hours (with FCCP) | 3 µM (USP30Inh-1) | [7] |

Signaling Pathway

This compound primarily acts by inhibiting USP30, which plays a crucial role in regulating mitophagy. The diagram below illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of this compound in cell culture.

Caption: General experimental workflow.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cell line of interest (e.g., HSC4, SH-SY5Y)

-

Complete cell culture medium

-

This compound (stock solution prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 96-well, 6-well)

Procedure:

-

Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Seed cells into appropriate culture plates at the desired density. For a 96-well plate, a density of 3 x 10³ cells per well is recommended for viability assays.[4]

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.2, 0.5, 1, 2 µM for HSC4 cells; 180 nM for primary neurons).[4][6] A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).[4][6]

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability using the Cell Counting Kit-8 (CCK-8) assay.[4]

Materials:

-

Cells treated with this compound in a 96-well plate

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Following treatment with this compound for the desired duration, add 10 µL of CCK-8 solution to each well of the 96-well plate.[4]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting

This protocol outlines the procedure for analyzing protein expression levels by Western blotting.[4]

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP30, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).[4]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing gene expression levels.[4]

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., USP30, c-Myc) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from treated cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using SYBR Green Master Mix and gene-specific primers. A typical thermal cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 45 s.[4]

-

Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Study of rac-MF-094

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-MF-094 is a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinase enzyme implicated in various cellular processes. Research has highlighted its therapeutic potential, particularly in accelerating wound healing in diabetic models by inhibiting the NLRP3 inflammasome.[1] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in a diabetic wound healing model.

Mechanism of Action

This compound functions by selectively inhibiting USP30. This inhibition leads to an increase in protein ubiquitination, which in turn accelerates mitophagy.[2] A key downstream effect of USP30 inhibition is the suppression of the NLRP3 inflammasome. In the context of diabetic wounds, which are characterized by persistent inflammation, this compound's ability to decrease the activation of the NLRP3 inflammasome and its downstream targets, such as caspase-1 p20, is believed to be the primary mechanism for promoting accelerated wound healing.[1]

In Vivo Study Design: Diabetic Wound Healing Model

An in vivo study to assess the efficacy of this compound in diabetic wound healing can be designed using a streptozotocin (STZ)-induced diabetic rat model.

Animal Model

-

Species: Sprague-Dawley rats

-

Induction of Diabetes: A single intraperitoneal injection of STZ is used to induce diabetes. Blood glucose levels should be monitored to confirm the diabetic status of the animals.

Experimental Groups

A typical study would include at least three groups:

-

Control Group: Healthy, non-diabetic rats with wounds.

-

Diabetic Control Group: Diabetic rats with wounds, receiving a vehicle control.

-

Treatment Group: Diabetic rats with wounds, treated with this compound.

Dosage and Administration

While the specific dosage for the diabetic wound healing study is not publicly available, a study in a mouse model of subarachnoid hemorrhage used doses of 1, 5, and 10 mg/kg, with 5 mg/kg identified as the optimal dose. This can serve as a starting point for dose-ranging studies in the rat model.

Preparation of this compound for In Vivo Administration:

-

Suspension for Oral or Intraperitoneal Injection:

-

Create a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Add PEG300 to the DMSO stock solution and mix thoroughly.

-

Add Tween-80 and mix again.

-

Finally, add saline to achieve the desired final concentration.

-

-

Solution in Corn Oil:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Add the DMSO stock solution to corn oil and mix until a clear solution is formed.

-

Experimental Protocols

Induction of Diabetes

-

Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a suitable buffer to induce diabetes in the rats.

-